molecular formula C27H54N4O12 B13719977 t-Boc-N-amido-PEG10-Azide

t-Boc-N-amido-PEG10-Azide

Cat. No.: B13719977
M. Wt: 626.7 g/mol
InChI Key: YBOUOULSSCFNPI-UHFFFAOYSA-N
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Description

Overview of PEGylated Reagents in Bioconjugation and Material Science

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the physicochemical properties of peptides, proteins, and other bioactive compounds. sigmaaldrich.combiochempeg.com This modification can enhance water solubility, reduce immunogenicity, and prolong circulation half-life in biological systems. biochempeg.comaxispharm.com In materials science, PEGylated reagents are fundamental in creating biocompatible surfaces for nanoparticles, hydrogels, and other polymers, a critical factor in biomedical applications. purepeg.comaxispharm.com The versatility of PEG reagents stems from their tunable molecular weights and the ability to be functionalized with various reactive groups, allowing for precise control over the properties of the final conjugate. purepeg.comthermofisher.com

Significance of Multifunctional Linkers in Advanced Chemical Synthesis

Multifunctional linkers, which possess two or more distinct reactive groups, are crucial for the construction of complex molecular architectures. mdpi.com These linkers enable the sequential or orthogonal conjugation of different molecules, a key requirement in fields like drug delivery and diagnostics. For instance, a linker might connect a targeting ligand to a therapeutic agent, creating a system that can selectively deliver a drug to diseased cells. nih.gov The use of multi-arm or branched PEG linkers can further increase the loading capacity of drug delivery systems. axispharm.commdpi.com This level of control is essential for developing next-generation therapeutics and advanced functional materials. nih.gov

Structural Attributes and Design Principles of t-Boc-N-amido-PEG10-Azide in Research Contexts

The chemical compound this compound is a heterobifunctional linker meticulously designed for advanced applications. broadpharm.com Its structure incorporates three key components:

A t-Boc (tert-butyloxycarbonyl) protected amine: This acid-labile protecting group allows for controlled deprotection of the amine, enabling its participation in subsequent reactions like peptide synthesis. nih.govslideshare.netmasterorganicchemistry.com The t-Boc group is stable under a variety of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). acs.orgamericanpeptidesociety.org

A PEG10 spacer: The ten-unit polyethylene (B3416737) glycol chain imparts hydrophilicity, increasing the solubility of the molecule and any attached cargo in aqueous environments. broadpharm.comcreative-biolabs.com This flexible spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. axispharm.com

An azide (B81097) group: This functional group is a key player in "click chemistry," a set of powerful and highly efficient bioorthogonal reactions. interchim.frsigmaaldrich.com The azide group can readily react with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (SPAAC) without a catalyst to form a stable triazole linkage. medchemexpress.comlicor.comnih.gov

This trifecta of functional elements makes this compound a highly versatile reagent for creating sophisticated bioconjugates. broadpharm.combroadpharm.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C27H52N4O12
Purity >96% precisepeg.com
Functional Group 1 Boc-protected Amine broadpharm.combroadpharm.com
Functional Group 2 Azide broadpharm.combroadpharm.com
Spacer PEG10 broadpharm.combroadpharm.com

Research Applications and Findings

The unique architecture of this compound lends itself to a variety of research applications. For example, it can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. medchemexpress.com In this context, the azide group can be used to attach the linker to one part of the PROTAC, while the deprotected amine can be coupled to another component.

Furthermore, this linker is valuable in the development of antibody-drug conjugates (ADCs). medchemexpress.commedkoo.com The PEG spacer can improve the pharmacokinetic properties of the ADC, while the azide and amine functionalities provide handles for attaching both the antibody and the cytotoxic payload. broadpharm.com

Properties

Molecular Formula

C27H54N4O12

Molecular Weight

626.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H54N4O12/c1-27(2,3)43-26(32)29-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-30-31-28/h4-25H2,1-3H3,(H,29,32)

InChI Key

YBOUOULSSCFNPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthesis and Derivatization Methodologies of T Boc N Amido Peg10 Azide

Established Synthetic Pathways for t-Boc-N-amido-PEG10-Azide Production

The synthesis of this compound is not typically a single-step process but rather a multi-step pathway that requires careful control of reactive functional groups. While proprietary specifics may vary between manufacturers, the general approach relies on building the molecule from a core PEG structure with differentiated termini. A common and established strategy begins with a heterobifunctional PEG derivative, such as an amino-PEG-alcohol.

A plausible and widely practiced synthetic route can be described as follows:

Boc Protection : The synthesis often starts with a precursor like H2N-PEG10-OH. The primary amine terminus is selectively protected using di-tert-butyl dicarbonate (B1257347) (Boc)2O under basic conditions. This reaction yields t-Boc-NH-PEG10-OH, safeguarding the amine functionality from reacting in subsequent steps.

Activation of the Hydroxyl Group : The terminal hydroxyl group is then converted into a better leaving group to facilitate nucleophilic substitution. A common method is tosylation, reacting the t-Boc-NH-PEG10-OH with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form t-Boc-NH-PEG10-OTs.

Azide (B81097) Introduction : The tosylated PEG derivative is then reacted with an azide salt, typically sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N3-) displaces the tosylate group via an SN2 reaction to yield the final product, this compound.

An alternative pathway could involve starting with a diamino-PEG linker, where one amine is selectively protected with a Boc group, followed by the conversion of the second, free amine group into an azide. This conversion can be achieved through a diazo transfer reaction. nih.gov Each step requires careful purification to ensure the high purity of the final heterobifunctional linker.

Functionalization Techniques for Terminal Azide Moieties

The terminal azide is a stable and highly selective functional group, largely unreactive with most biological molecules, which makes it an ideal chemical handle for bioconjugation. broadpharm.com Its functionalization is dominated by two highly efficient and specific ligation reactions.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This is the most prominent application of the azide moiety. axispharm.com The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a chemically stable and biologically inert 1,4-disubstituted 1,2,3-triazole ring. nih.govbroadpharm.com This reaction is highly efficient, proceeds under mild aqueous conditions, and has a high tolerance for other functional groups, making it exceptionally suitable for modifying complex biomolecules. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the potential cytotoxicity of the copper catalyst in living systems, a copper-free version of click chemistry was developed. In SPAAC, the azide reacts with a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), without the need for a catalyst. broadpharm.commdpi.com The inherent ring strain of the cycloalkyne drives the reaction to completion.

Staudinger Ligation An alternative to click chemistry is the Staudinger ligation. broadpharm.com The azide reacts with a specifically engineered phosphine (B1218219) (e.g., one bearing an ester trap) to form an amide bond. This reaction is also highly selective and proceeds under mild, biological conditions. acs.org

ReactionReactant PartnerResulting LinkageKey Features
CuAAC Terminal Alkyne1,2,3-TriazoleHigh efficiency, requires Cu(I) catalyst, biocompatible conditions.
SPAAC Strained Alkyne (e.g., DBCO, BCN)1,2,3-TriazoleCopper-free, useful for live-cell labeling. broadpharm.com
Staudinger Ligation Engineered PhosphineAmide BondCopper-free, forms a native-like amide bond.

Purification and Characterization Methods for Research-Grade Linkers

Ensuring the purity and structural integrity of this compound is critical for its successful application in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose. chempep.comacs.org

Purification Techniques: High-purity linkers are essential to avoid side reactions and ensure defined final conjugates. The primary methods for purification include:

Column Chromatography: Silica gel column chromatography is often used to separate the desired product from unreacted starting materials and byproducts after each synthetic step.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, Reverse-Phase HPLC (RP-HPLC) is a powerful tool. It separates molecules based on hydrophobicity and is highly effective for purifying PEG derivatives. acs.org

Size Exclusion Chromatography (SEC): This method can be used to separate PEG linkers based on their size and to assess polydispersity. chempep.com

Characterization Techniques: Once purified, the linker must be rigorously characterized to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR can confirm the presence of the t-Boc group (a characteristic singlet at ~1.4 ppm), the PEG backbone (a complex multiplet at ~3.6 ppm), and the protons on the carbons adjacent to the amide and azide functionalities. escholarship.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound, providing definitive evidence of the correct product formation. chempep.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups. A strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide (N=N=N) stretching vibration, while peaks corresponding to the amide and carbamate (B1207046) C=O stretches will also be present. chempep.com

TechniquePurposeTypical Observations for this compound
¹H NMR Structural ElucidationSignal for t-Boc protons (~1.4 ppm), PEG backbone protons (~3.6 ppm). escholarship.org
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) Molecular Weight VerificationA peak corresponding to the exact mass of the molecule [M+H]⁺ or [M+Na]⁺. nih.gov
FTIR Spectroscopy Functional Group IdentificationCharacteristic azide stretch (~2100 cm⁻¹), C=O stretches for amide/carbamate.
HPLC Purity AssessmentA single, sharp peak indicating high purity.

Fundamental Chemical Reactivity and Mechanistic Considerations

Azide (B81097) Reactivity in Cycloaddition Chemistry

The azide functional group is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high in yield, modular, and generate minimal byproducts. sigmaaldrich.com Specifically, the azide participates in 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole rings. sigmaaldrich.com This bio-orthogonal reaction is highly specific, as neither azide nor alkyne groups are typically present in natural biological systems. glenresearch.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. sigmaaldrich.comglenresearch.com In this reaction, the azide group of t-Boc-N-amido-PEG10-Azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comnih.gov

The reaction is highly efficient and its conditions are mild, tolerating a wide array of functional groups. glenresearch.com The catalytic cycle typically involves the in situ generation of the active Cu(I) species from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govacs.org To prevent copper-induced damage to sensitive substrates like DNA and to stabilize the Cu(I) oxidation state, a stabilizing ligand, most commonly tris(benzyltriazolylmethyl)amine (TBTA), is often employed. glenresearch.comnih.gov The CuAAC reaction has been successfully used for the site-specific PEGylation of proteins and the functionalization of nucleic acids. glenresearch.comnih.gov

Table 1: Key Components and Conditions for CuAAC Reactions

ComponentRoleCommon Examples
Azide Reagent ReactantThis compound
Alkyne Reagent ReactantPropargyl-functionalized molecules
Copper(II) Salt Catalyst PrecursorCopper(II) sulfate (CuSO₄)
Reducing Agent Generates active Cu(I)Sodium Ascorbate
Ligand Stabilizes Cu(I), prevents side reactionsTris(benzyltriazolylmethyl)amine (TBTA)
Solvent Reaction MediumAqueous buffers, DMSO, Glycerol (B35011) acs.orgmdpi.com

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzoazacyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN), as the alkyne reaction partner. broadpharm.combroadpharm.comacs.org

The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at room temperature. nih.gov The azide group of this compound can react with molecules functionalized with DBCO or BCN to form a stable triazole linkage. broadpharm.combroadpharm.com While SPAAC is highly bio-orthogonal, its reaction kinetics are generally slower than those of CuAAC. acs.org

The efficiency and rate of azide-alkyne cycloadditions are influenced by several factors, including the catalyst system, the structure of the reactants, and the reaction medium.

CuAAC is known for its rapid kinetics, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹. acs.orgresearchgate.net This high reaction speed is advantageous for applications like radiolabeling, where the timing must align with the decay of the radioisotope. acs.org

In contrast, SPAAC reactions are generally slower, with rates that can be approximately 100 times lower than CuAAC. acs.org However, the kinetics of SPAAC can be significantly enhanced. The presence of a PEG linker on the azide reactant has been shown to increase reaction rates. researchgate.net Furthermore, the reaction medium plays a crucial role. Micellar catalysis, using surfactants, has been reported to accelerate SPAAC rates by up to 179-fold for hydrophobic reactants. nih.gov For CuAAC, sustainable solvents like glycerol or aqueous media are effective and can be preferable to traditional organic solvents. mdpi.com

Table 2: Comparative Kinetics of CuAAC and SPAAC

ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Catalyst RequiredKey AdvantagesKey Limitations
CuAAC 10 - 100 acs.orgresearchgate.netYes (Copper I)Fast kinetics, small reactants acs.orgPotential catalyst cytotoxicity nih.gov
SPAAC ~0.1 (can be enhanced) nih.govnih.govNoBio-orthogonal, no catalyst toxicity nih.govSlower kinetics, bulky alkyne reactants acs.org

Amine Protection and Deprotection Chemistry

The second key reactive site on the molecule is the amine group, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under specific, mild acidic conditions. acsgcipr.orgrsc.org

The t-Boc group is classified as acid-labile, meaning it is cleaved in the presence of acid. wikipedia.org The standard procedure for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or methanol. wikipedia.orgresearchgate.net

The deprotection mechanism proceeds through a series of steps:

Protonation: The acid protonates the carbonyl oxygen of the Boc group.

C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the bond between the tert-butyl group and the oxygen, releasing a stable tert-butyl cation and a carbamic acid intermediate. acsgcipr.orgwikipedia.org

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. wikipedia.org

A potential complication of this mechanism is the reactivity of the liberated tert-butyl cation, which can act as an alkylating agent and react with nucleophilic sites on the substrate. acsgcipr.orgwikipedia.org To prevent these undesired side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org

In complex, multistep syntheses, it is often necessary to remove one protecting group while leaving others intact. This is known as an orthogonal protection strategy. organic-chemistry.org The t-Boc group is particularly useful in this context because its acid lability is distinct from the conditions used to remove other common protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgslideshare.net

Selective deprotection of the t-Boc group in the presence of other acid-sensitive functionalities, like tert-butyl esters or ethers, can be achieved by carefully controlling the reaction conditions. researchgate.net Research has shown that using a 4M solution of HCl in dioxane for a short period at room temperature can selectively cleave N-Boc groups while leaving tert-butyl esters intact. researchgate.net Similarly, aqueous phosphoric acid has been demonstrated as a mild and effective reagent for the selective deprotection of t-Boc groups in the presence of other acid-labile groups like benzyloxycarbonyl (Cbz) carbamates. organic-chemistry.org The choice of a specific acid, its concentration, the solvent, and the reaction temperature are all critical parameters for achieving high selectivity in these transformations. researchgate.netorganic-chemistry.org

Advanced Applications in Chemical Synthesis and Research

Bioconjugation Strategies Utilizing t-Boc-N-amido-PEG10-Azide

The orthogonal reactivity of the terminal groups of this compound makes it an ideal reagent for bioconjugation. The azide (B81097) group readily participates in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. Concurrently, the Boc-protected amine provides a latent primary amine that can be deprotected under mild acidic conditions for subsequent conjugation reactions. This dual functionality allows for the sequential and controlled linkage of different molecular entities.

Site-Specific Functionalization of Biomolecules (Proteins, Peptides, Oligonucleotides)

A key application of this compound lies in the site-specific modification of biomolecules. By introducing an alkyne-bearing non-canonical amino acid or nucleotide into a protein, peptide, or oligonucleotide sequence, the azide group of the PEG linker can be precisely directed to that location via a click reaction. Following this initial conjugation, the Boc group can be removed to expose the primary amine, which can then be coupled to other molecules of interest, such as fluorescent dyes, imaging agents, or therapeutic payloads. This strategy allows for the creation of well-defined bioconjugates with preserved biological activity.

Table 1: Reaction Scheme for Site-Specific Bioconjugation

StepReactant 1Reactant 2Reaction TypeResult
1Alkyne-modified biomoleculeThis compoundClick Chemistry (e.g., CuAAC)Biomolecule-PEG-NHBoc
2Biomolecule-PEG-NHBocAcid (e.g., TFA)Boc DeprotectionBiomolecule-PEG-NH2
3Biomolecule-PEG-NH2Amine-reactive molecule (e.g., NHS ester)AmidationFunctionalized Bioconjugate

Assembly of Complex Biomacromolecular Constructs

The sequential and orthogonal reactivity afforded by this compound is instrumental in the bottom-up assembly of intricate biomacromolecular structures. This can include the construction of antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug via a stable linker. In a hypothetical scenario, the azide end of the linker could be "clicked" onto an alkyne-modified antibody. Following purification, the Boc group could be removed, and the resulting amine could then be used to attach the drug molecule. The defined length of the PEG10 spacer can influence the stability, solubility, and pharmacokinetic properties of the final conjugate.

Polymer Chemistry and Materials Science Research

In the realm of polymer chemistry and materials science, this compound is a valuable precursor for the synthesis of functional polymers and for the modification of surfaces to enhance their biocompatibility and functionality.

Synthesis of PEG-Based Copolymers and Block Polymers

The dual functionality of this compound allows for its use as an initiator or a monomer in the synthesis of various PEG-based copolymers. For example, the azide group can be used to "click" the PEG chain onto a polymer backbone that has been functionalized with alkyne groups, resulting in a graft copolymer. Alternatively, after deprotection of the Boc group, the resulting primary amine can act as an initiator for ring-opening polymerization of other monomers, such as lactide or caprolactone, to create diblock copolymers with both a hydrophilic PEG block and a biodegradable polyester (B1180765) block. These amphiphilic block copolymers can self-assemble in aqueous environments to form micelles or vesicles, which are of significant interest for drug delivery applications.

Table 2: Examples of PEG-Based Copolymers Synthesizable with this compound

Copolymer ArchitectureSynthetic StrategyPotential Application
Graft Copolymer"Clicking" the azide onto an alkyne-functionalized polymer backboneDrug delivery, hydrogels
Diblock CopolymerUsing the deprotected amine to initiate ring-opening polymerizationMicellar drug delivery, tissue engineering
Triblock CopolymerSequential polymerization from both ends of a difunctionalized PEGThermosensitive gels, controlled release

Functionalization of Surfaces and Interfaces for Biomedical Applications

The modification of material surfaces with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely used strategy to improve biocompatibility by reducing non-specific protein adsorption and minimizing immune responses. This compound can be employed to create functionalized surfaces for various biomedical applications. For instance, a surface can be first modified to present alkyne groups. The azide terminus of the PEG linker can then be attached to the surface via a click reaction. The subsequent deprotection of the Boc group provides a reactive handle on the surface-grafted PEG chains, allowing for the covalent immobilization of biomolecules such as enzymes, antibodies, or peptides. This approach is valuable for the development of biosensors, biocompatible implants, and targeted drug delivery systems.

Development of Hydrogels and Nanomaterials

The azide functionality of this compound makes it a valuable component in the construction of hydrogels and the functionalization of nanomaterials through "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions provide efficient and specific methods for crosslinking and surface modification. cellulosechemtechnol.rorsc.org

In hydrogel synthesis, the long, hydrophilic PEG10 spacer of the molecule can be exploited to create crosslinked polymer networks with high water content and tunable mechanical properties. While direct studies showcasing this compound in hydrogel formation are not extensively detailed in publicly available research, the principle involves reacting the azide group with alkyne-functionalized polymers or peptides. This process allows for the formation of stable triazole linkages, resulting in the gelation of the material. The t-Boc protected amine offers a latent functional group that can be deprotected post-gelation for further modification of the hydrogel scaffold, enabling the incorporation of bioactive molecules or cells.

Similarly, in the realm of nanomaterials, this compound can be used to modify the surface of nanoparticles. This surface functionalization can improve the biocompatibility and stability of nanoparticles in biological systems. nih.gov The PEG10 chain provides a hydrophilic shield, reducing non-specific protein adsorption and aggregation. The terminal azide group allows for the conjugation of targeting ligands, imaging agents, or therapeutic payloads through click chemistry.

Protein and Peptide Engineering

The unique combination of a protected amine, a flexible PEG spacer, and a reactive azide makes this compound a powerful tool for the precise modification of proteins and peptides.

Incorporation of Non-Natural Amino Acids via this compound Conjugation

Site-specific protein modification can be achieved through the incorporation of non-natural amino acids (nnAAs) bearing bioorthogonal functional groups. One such nnAA is L-azidohomoalanine (Aha), which can be metabolically incorporated into proteins in place of methionine. The azide side chain of the incorporated Aha serves as a handle for the specific attachment of molecules via click chemistry.

This compound can be utilized in a subsequent step to conjugate a PEG chain to the azide-modified protein. This approach, while not extensively documented for this specific PEG linker, would involve the deprotection of the t-Boc group to reveal a primary amine, which could then be reacted with an alkyne-containing crosslinker. This alkyne-modified PEG linker could then be attached to the azide-bearing protein via CuAAC. This strategy allows for the precise, site-specific PEGylation of proteins, offering control over the location and stoichiometry of the modification. uni-konstanz.deelsevierpure.com

Construction of Protein-PEG Conjugates for Enhanced Stability and Solubility

PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can increase a protein's hydrodynamic size, leading to reduced renal clearance and an extended circulating half-life. PEGylation can also shield proteins from proteolytic degradation and reduce their immunogenicity. nih.govnih.gov

PropertyEffect of PEGylationReference
Stability Increased resistance to proteolysis and thermal denaturation nih.gov
Solubility Enhanced solubility in aqueous solutions nih.gov
Immunogenicity Reduced recognition by the immune system nih.gov
Pharmacokinetics Extended circulating half-life nih.gov

Methodologies for Protein Labeling in Proteomics Research

In the field of chemical proteomics, bioorthogonal chemical reporters are used to tag and identify proteins in complex biological samples. wikipedia.orgnih.gov The azide group of this compound can serve as such a reporter. mdpi.com

A common strategy involves the metabolic labeling of newly synthesized proteins with an azide-containing amino acid, such as Aha. After incorporation, the azide-tagged proteins can be selectively reacted with an alkyne-functionalized probe, such as a biotin (B1667282) or a fluorescent dye, via click chemistry. This allows for the enrichment and subsequent identification of the labeled proteins by mass spectrometry. While specific proteomics studies employing this compound as the labeling reagent are not prominently featured in the literature, its structure is well-suited for such applications. The workflow would typically involve cell lysis, click chemistry-based labeling, enrichment of labeled proteins, and mass spectrometry analysis.

Targeted Degradation and Conjugate Chemistry

The precise control over molecular architecture afforded by linkers like this compound is particularly crucial in the design of targeted therapies.

Application in Proteolysis-Targeting Chimeras (PROTACs) Linker Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov The length, flexibility, and chemical composition of the linker are key parameters that need to be optimized for each target. nih.gov

PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The this compound provides a versatile scaffold for PROTAC synthesis. The azide group allows for the convenient connection of one of the ligands (either the target-binding ligand or the E3 ligase ligand) through click chemistry. The t-Boc protected amine, after deprotection, can be used to attach the second ligand through an amide bond formation. The PEG10 spacer provides the necessary length and flexibility to facilitate the productive formation of the ternary complex.

While specific PROTACs utilizing the this compound linker are not extensively detailed in published research, the principles of PROTAC design strongly support its utility. The modular nature of its synthesis allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points, which is essential for optimizing degradation efficiency.

ParameterInfluence on PROTAC ActivityReference
Linker Length Affects the formation and stability of the ternary complex. nih.gov
Linker Composition Impacts solubility, cell permeability, and metabolic stability. precisepeg.com
Linker Attachment Points Influences the orientation of the ligands and the geometry of the ternary complex.

Integration into Antibody-Drug Conjugate (ADC) Linker Architectures

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker that connects the antibody to the drug payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. This compound is a valuable building block for the synthesis of such linkers due to its defined length, hydrophilicity, and orthogonal reactive handles.

The hydrophilic PEG10 chain can improve the solubility of the ADC, which is often a challenge when dealing with hydrophobic drug payloads. broadpharm.com The bifunctional nature of this compound allows for a modular approach to ADC construction. For instance, the azide terminus can be used to attach the linker to an alkyne-modified cytotoxic drug via click chemistry. Following this, the Boc group can be deprotected to reveal the primary amine, which can then be coupled to the antibody through various methods, such as reaction with an activated ester on the antibody or through enzymatic ligation. This sequential approach allows for precise control over the assembly of the ADC.

While specific examples detailing the use of the PEG10 variant are not prevalent in publicly accessible research, the general strategy is well-established for similar azido-PEG-amine linkers in ADC development. nih.gov The defined length of the PEG10 spacer can also play a role in the efficacy of the ADC by ensuring the drug payload is sufficiently distanced from the antibody to avoid interfering with its binding to the target antigen.

Modular Assembly of Multi-component Biological Systems

The orthogonal reactivity of this compound makes it an excellent tool for the modular assembly of complex, multi-component biological systems. This "plug-and-play" approach allows researchers to piece together different biological entities with a high degree of control and precision.

The general strategy involves a series of sequential conjugation steps. For example, a biomolecule of interest, such as a protein or a peptide, can be functionalized with an alkyne group. This alkyne-modified biomolecule can then be reacted with this compound via a click reaction. The resulting conjugate, now bearing a Boc-protected amine, can be deprotected to expose the amine for a subsequent reaction. This newly exposed amine can then be coupled to another biological component, for instance, a fluorescent dye, a targeting ligand, or another protein. This step-wise assembly, facilitated by the orthogonal protecting groups and bioorthogonal reactions, is a powerful method for constructing well-defined, multi-functional biomolecular architectures. The PEG10 spacer in these constructs serves to physically separate the different components, which can be crucial for maintaining their individual functions.

Biosensor and Diagnostic Probe Development

The unique properties of this compound also lend themselves to the development of advanced biosensors and diagnostic probes. Its ability to participate in surface functionalization and to act as a linker for imaging agents is particularly valuable in this context.

Surface Functionalization for Enhanced Sensing Capabilities

In the development of biosensors, the controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) onto a sensor surface is critical for sensitivity and specificity. This compound can be used to create a well-defined and functionalized surface.

For instance, a sensor surface, such as a gold nanoparticle or a microarray slide, can be modified to have alkyne groups. This compound can then be attached to this surface via click chemistry. The PEG10 linker forms a hydrophilic layer that can help to reduce non-specific binding of other molecules to the surface, thereby improving the signal-to-noise ratio of the sensor. Following the surface attachment, the Boc-protecting group can be removed to expose the primary amine. This amine can then be used to covalently immobilize a biorecognition molecule. This multi-step functionalization strategy provides a high degree of control over the density and orientation of the immobilized biomolecules, which can significantly enhance the performance of the biosensor.

Creation of Imaging Agents and Molecular Tracers

This compound is also a useful building block for the synthesis of molecular imaging agents and tracers, including those for positron emission tomography (PET). The modular nature of this linker allows for the assembly of a targeting moiety, an imaging reporter, and a pharmacokinetic modifier.

For example, the azide group of this compound can be "clicked" onto an alkyne-functionalized targeting ligand, such as a peptide that binds to a specific receptor on cancer cells. After deprotection of the Boc group, the resulting amine can be conjugated to a chelating agent that can then be used to incorporate a radioactive isotope for PET imaging. The PEG10 spacer in such a construct can improve the solubility and blood circulation time of the imaging agent, leading to better tumor uptake and clearer images. While specific literature detailing the use of the PEG10 version is limited, the synthesis of PET probes often involves Boc-protected precursors to control the sequence of reactions. mdpi.com

Analytical and Spectroscopic Techniques for Characterization in Research

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

The foundational step in utilizing t-Boc-N-amido-PEG10-Azide is the unambiguous confirmation of its chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. In a typical ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (t-Boc) protecting group exhibit a characteristic singlet peak at approximately 1.43 ppm. The ethylene (B1197577) glycol units of the PEG chain produce a complex series of overlapping multiplets in the region of 3.5-3.7 ppm. The protons on the carbons adjacent to the amide and azide (B81097) functionalities will show distinct chemical shifts, allowing for the confirmation of their presence and location within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in this compound. The azide group (N₃) displays a strong, sharp absorption band in the region of 2100 cm⁻¹. This peak is highly characteristic and serves as a definitive indicator of the azide's presence. Other important vibrational bands include the N-H stretching of the amide group around 3300 cm⁻¹, the C=O stretching of the carbamate (B1207046) at approximately 1690 cm⁻¹, and the C-O-C stretching of the PEG backbone, which is typically observed as a strong, broad band between 1150 and 1085 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be compared to the calculated theoretical mass to confirm the elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such PEGylated compounds, often showing the protonated molecule [M+H]⁺ or other adducts.

Technique Functional Group/Structural Feature Expected Chemical Shift/Wavenumber/m/z
¹H NMRt-Boc Protons~1.43 ppm (singlet)
¹H NMRPEG Backbone Protons3.5-3.7 ppm (multiplets)
¹³C NMRt-Boc Carbonyl Carbon~156 ppm
¹³C NMRPEG Backbone Carbons~70 ppm
IR SpectroscopyAzide (N₃) Stretch~2100 cm⁻¹
IR SpectroscopyAmide N-H Stretch~3300 cm⁻¹
IR SpectroscopyCarbamate C=O Stretch~1690 cm⁻¹
Mass SpectrometryMolecular Ion Peak [M+H]⁺~627.3 g/mol

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Ensuring the purity of this compound is critical for its effective use in subsequent conjugation reactions. Chromatographic techniques are the primary methods for assessing purity and for monitoring the progress of reactions involving this linker.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, with trifluoroacetic acid sometimes added to improve peak shape. A UV detector is commonly used for detection, as the amide bond provides some UV absorbance. A pure sample will exhibit a single major peak in the chromatogram. The presence of additional peaks would indicate impurities.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for rapid reaction monitoring. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, often by staining with reagents like potassium permanganate (B83412) or iodine.

Technique Parameter Typical Conditions
RP-HPLCStationary PhaseC18
RP-HPLCMobile PhaseWater/Acetonitrile gradient
RP-HPLCDetectionUV (e.g., 214 nm)
TLCStationary PhaseSilica Gel
TLCMobile PhaseDichloromethane (B109758)/Methanol mixture

Advanced Characterization of Conjugates and Polymeric Assemblies

Once this compound is conjugated to a biomolecule or incorporated into a polymeric assembly, a variety of advanced analytical techniques are required to characterize the resulting complex.

Size Exclusion Chromatography (SEC): SEC is a powerful tool for analyzing the size and polydispersity of the resulting conjugates. By separating molecules based on their hydrodynamic volume, SEC can confirm the successful conjugation of the PEG linker to a larger biomolecule, as the conjugate will elute earlier than the unconjugated biomolecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is well-suited for the mass determination of large biomolecule conjugates. It can confirm the number of PEG units attached to a protein or peptide by observing the mass shift corresponding to the addition of the this compound moiety.

Dynamic Light Scattering (DLS): For polymeric assemblies or nanoparticles formulated using this compound, DLS is used to determine the size distribution and stability of the particles in solution. This is particularly important in drug delivery applications where particle size can influence biodistribution and efficacy.

Technique Application Information Obtained
SECAnalysis of protein-PEG conjugatesConfirmation of conjugation, assessment of polydispersity
MALDI-TOF MSMass determination of large conjugatesMolecular weight of the conjugate, degree of PEGylation
DLSCharacterization of nanoparticlesParticle size distribution, stability

Theoretical and Computational Studies on T Boc N Amido Peg10 Azide

Quantum Chemical Calculations of Reactive Sites and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the terminal functional groups of t-Boc-N-amido-PEG10-Azide. These calculations provide insights into reaction mechanisms, activation energies, and the nature of transition states.

Azide (B81097) Group Reactivity: The azide moiety is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are key "click chemistry" reactions. mdpi.com DFT calculations have been instrumental in elucidating the mechanism of the CuAAC reaction. These studies show that the reaction proceeds through a multi-step mechanism involving the formation of a copper acetylide intermediate. acs.org The activation energy for the cycloaddition is significantly lowered by the copper catalyst. nih.gov For uncatalyzed reactions, the energy barrier is substantially higher. nih.gov Quantum mechanical computations can predict the activation energies and geometries of the transition states for these reactions. nih.govmdpi.com

Table 2: Calculated Activation Energies for Azide-Alkyne Cycloaddition
Reaction TypeCatalystCalculated Activation Energy (kcal/mol)Reference
Uncatalyzed CycloadditionNone~36 nih.gov
Cu(I)-Catalyzed (CuAAC)Dinuclear Copper Center~16.0 nih.gov
Ag(I)-Catalyzed (AgAAC)Silver Halide~18.5 nih.gov
Dicopper Complex Catalyzed CuAAC1,8-Naphthyridine Dicopper Complex~20.0 acs.org

t-Boc Group Deprotection: The t-Boc group is an acid-labile protecting group for the amine functionality. organic-chemistry.org Computational studies have investigated the mechanism of t-Boc deprotection. The process is generally understood to proceed via protonation of the carbonyl oxygen or the nitrogen atom of the carbamate (B1207046), followed by the cleavage of the C-O bond to release isobutylene (B52900) and carbon dioxide, thereby liberating the free amine. researchgate.netresearchgate.net DFT calculations can model the transition states of these deprotection pathways, providing insights into the reaction kinetics under different acidic conditions. acs.org Thermal deprotection in the absence of an acid catalyst has also been studied, with computational modeling supporting a concerted proton transfer followed by rapid decarboxylation. researchgate.net

Modeling of Steric and Electronic Effects on Reaction Efficiency

The efficiency of reactions involving this compound is influenced by both steric and electronic factors originating from its constituent parts.

Steric Effects: The long, flexible PEG10 chain can exert significant steric hindrance. Molecular modeling can be used to visualize the "excluded volume" created by the dynamic motion of the PEG chain, which can modulate the accessibility of the terminal azide and the protected amine to reactants. acs.org The bulky t-Boc group itself presents considerable steric hindrance around the amine nitrogen. researchgate.net This steric bulk can influence the rate of reactions at the amine group after deprotection. Studies on the deprotection of N-Boc groups have shown that steric hindrance adjacent to the protected group can slow down the reaction rate. nih.gov

Electronic Effects: The PEG chain is generally considered to be electronically neutral and has minimal inductive effects on the terminal reactive groups. However, the local electronic environment can be subtly influenced by the polarity of the ether linkages. More significant are the electronic effects on the reactivity of the functional groups themselves. For the azide group, the electronic nature of the substituents on the alkyne reaction partner in click chemistry can influence the reaction rate. For the t-Boc group, computational studies have shown that the electronic properties of the moiety to which the N-Boc group is attached can influence the ease of deprotection. For instance, electron-withdrawing groups on an aromatic ring attached to the nitrogen can facilitate the cleavage of the Boc group. nih.gov While the PEG chain is not aromatic, the principle of electronic influence on the stability of intermediates and transition states is a key aspect explored through computational modeling.

Table 3: Summary of Steric and Electronic Effects
ComponentEffect TypeDescription of Influence on ReactivityReference
PEG10 ChainStericCreates an 'excluded volume' that can hinder the approach of reactants to the terminal functional groups. The flexibility allows it to adopt conformations that can either shield or expose the reactive ends. acs.org
t-Boc GroupStericThe bulky tert-butyl group sterically hinders the approach to the protected amine and can influence the rate of deprotection and subsequent reactions. researchgate.net
Azide GroupElectronicThe reactivity in cycloaddition reactions is influenced by the electronic properties of the reaction partner (e.g., the alkyne). rsc.org
N-Boc MoietyElectronicThe stability of the carbamate and the ease of deprotection can be influenced by the electronic nature of the atom attached to the nitrogen. nih.gov

Future Research Directions and Innovations

Development of Novel Click Chemistry Variants

The azide (B81097) moiety of t-Boc-N-amido-PEG10-Azide is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and selectivity. wikipedia.org While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common application, concerns about the cytotoxicity of copper have spurred the development of metal-free alternatives. nih.gov

Future research is actively exploring the use of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes strained cyclooctynes, which react spontaneously with azides without the need for a toxic catalyst, making it highly suitable for applications in living systems. magtech.com.cn The development of new cyclooctyne (B158145) variants with enhanced stability and reactivity is a key area of investigation. By incorporating this compound into SPAAC-based strategies, researchers can create advanced bioconjugates and materials with greater biocompatibility. nih.govnih.gov

Exploration in Stimuli-Responsive Materials

The tert-butyloxycarbonyl (t-Boc) protecting group is a critical feature for the development of stimuli-responsive, or "smart," materials. broadpharm.com This group is stable under neutral physiological conditions but can be readily removed under mild acidic conditions to reveal a primary amine. broadpharm.combroadpharm.com This acid-labile nature is of significant interest for creating materials that can respond to specific pH changes in their environment.

One promising application is in targeted drug delivery. wisdomlib.org Materials incorporating this compound can be designed to be stable in the bloodstream (pH ~7.4) but to release their therapeutic payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5–6.5). rsc.orgiris-biotech.de This targeted release mechanism can enhance the efficacy of treatments while minimizing off-target side effects. creative-biogene.comnih.gov Current research focuses on integrating this pH-sensitive linker into various nanocarriers, such as polymers and hydrogels, to create sophisticated drug delivery systems. nih.govrsc.org

StimulusResponsive ComponentPotential Application
Acidic pHt-Boc protecting groupTargeted drug release in tumor microenvironments or lysosomes rsc.orgiris-biotech.de
ReductionDisulfide bonds (if incorporated)Intracellular drug release in the reducing environment of the cytosol
LightPhotocleavable linkers (if incorporated)Spatiotemporal control over material properties or drug release

Integration into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds. nih.govnih.gov The defined structure and reactivity of this compound make it a valuable tool for developing novel HTS assays.

For example, the azide group can be used to immobilize molecules onto alkyne-functionalized surfaces, such as microplates or beads, via click chemistry. This allows for the creation of arrays of small molecules or peptides for screening against biological targets. The PEG10 spacer ensures that the immobilized molecules are accessible for interaction, while the t-Boc protected amine provides a latent functional group that can be deprotected for subsequent chemical modifications or detection steps. This modular approach facilitates the assembly of complex screening platforms and can be adapted for a wide range of biological assays.

Expanding Applications in Synthetic Biology and Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The azide group of this compound is a prime example of a bio-orthogonal handle.

In the field of metabolic labeling , researchers can introduce azide-modified sugars, amino acids, or other metabolites into cells. nih.govvectorlabs.com These "tagged" molecules are then incorporated into newly synthesized biomolecules like proteins and glycans. researchgate.net this compound can then be used as a building block to create probes that can detect these tagged biomolecules via click chemistry, allowing for their visualization and study in real-time within a living cell. google.com

Q & A

Basic Questions

Q. What are the optimal strategies for synthesizing and characterizing t-Boc-N-amido-PEG10-Azide with high purity?

  • Methodology :

  • Synthesis : Use a stepwise PEGylation approach. First, activate the carboxylic acid group of PEG10 with NHS ester (e.g., EDC/HOBt), followed by conjugation to a Boc-protected amine. Deprotect the Boc group under acidic conditions (e.g., TFA) to expose the primary amine for azide functionalization .
  • Characterization : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and MALDI-TOF-MS to confirm molecular weight (expected ~1,000–1,200 Da). FT-IR can validate the azide peak at ~2,100 cm⁻¹ .
  • Table 1 : Key synthesis parameters
StepReagentTemperatureTimeYield
NHS activationEDC, NHS25°C2 hr85%
Boc deprotectionTFA/DCM0°C30 min90%

Q. How to conjugate this compound to amine-containing biomolecules (e.g., proteins) efficiently?

  • Methodology :

  • Amide Coupling : Activate the carboxylic acid group with HATU/DIPEA in DMF, then react with lysine residues on proteins (pH 8.0, 4°C, 4 hr). Purify via size-exclusion chromatography .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling. Optimize CuSO₄/sodium ascorbate ratios (1:5 molar ratio) to minimize protein denaturation .

Q. What storage conditions prevent degradation of this compound?

  • Methodology : Store lyophilized powder at -20°C in argon-purged vials. For aqueous solutions, add 0.02% sodium azide and use within 48 hr to avoid hydrolysis of the NHS ester .

Advanced Questions

Q. How to resolve contradictions in conjugation efficiency data when using different activation reagents (e.g., EDC vs. HATU)?

  • Methodology :

  • Controlled Experiments : Compare coupling yields (HPLC quantification) under identical pH, temperature, and molar ratios. HATU typically outperforms EDC in polar solvents (e.g., DMF) due to superior stabilization of the reactive intermediate .
  • Data Interpretation : Apply ANOVA to assess statistical significance (p < 0.05) across triplicate trials. Use FT-IR to confirm unreacted carboxylic acid groups, indicating incomplete activation .

Q. How to design multi-step conjugation protocols utilizing both the azide and carboxylic acid groups of this compound?

  • Methodology :

  • Sequential Reactions : First, conjugate the carboxylic acid to a primary amine (e.g., antibody) via HATU. Protect the azide group with a photolabile protecting group (e.g., NBOMe) during this step. Post-conjugation, deprotect the azide via UV irradiation (365 nm, 10 min) for subsequent click chemistry .
  • Validation : Use SDS-PAGE with Coomassie staining and fluorescent azide probes (e.g., DBCO-Cy5) to confirm dual functionalization .

Q. What analytical techniques are critical for confirming structural integrity and conjugation efficiency in complex biological matrices?

  • Methodology :

  • LC-MS/MS : Quantify PEG10 linker stability in serum by monitoring fragmentation patterns (e.g., m/z 44.1 for PEG repeats) .
  • SPR Spectroscopy : Measure binding kinetics of conjugated biomolecules to validate retained functionality (e.g., KD < 10 nM for antibody-antigen interactions) .

Data Contradiction Analysis Framework

Table 2 : Common pitfalls and solutions in this compound experiments

IssuePossible CauseResolution
Low conjugation yieldIncomplete NHS activationPre-activate carboxylic acid with 2× molar excess of HATU
Azide group degradationResidual TFA from Boc deprotectionNeutralize with 10% NaHCO₃ before azide functionalization
PEG linker hydrolysisProlonged aqueous storageUse anhydrous DMSO for stock solutions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.